molecular formula C18H16F3NO4S B6412969 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261894-46-5

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6412969
CAS RN: 1261894-46-5
M. Wt: 399.4 g/mol
InChI Key: PVAOONYPKXWQDP-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid (also known as PPSA) is a compound of great interest in the field of organic chemistry. It is a trifluoromethylbenzoic acid derivative with a pyrrolidinylsulfonyl group attached to the phenyl group. It is a versatile compound that has been used in a variety of applications, ranging from synthetic organic chemistry to pharmacological research. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PPSA.

Mechanism of Action

The mechanism of action of PPSA is not fully understood. However, it is believed to act as a proton donor, allowing for the formation of various compounds. Additionally, PPSA is thought to interact with certain proteins, which may lead to the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPSA are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, PPSA has been shown to interact with certain proteins, which may lead to the alteration of existing compounds or the formation of new compounds.

Advantages and Limitations for Lab Experiments

The advantages of using PPSA in laboratory experiments include its availability, low cost, and its ability to be used in a variety of synthetic reactions. Additionally, it can be used in the study of the pharmacological properties of various compounds. However, there are some limitations to using PPSA, such as its potential toxicity and the need for careful handling and storage.

Future Directions

The future directions for PPSA include further research into its mechanism of action and its potential applications in the study of the pharmacological properties of various compounds. Additionally, further research into its biochemical and physiological effects is needed. Additionally, further research into its potential toxicity and the need for careful handling and storage is needed. Finally, further research into its potential applications in the synthesis of organic compounds and pharmaceuticals is needed.

Synthesis Methods

PPSA can be synthesized through several different methods. The most common method is the reaction of 4-hydroxybenzaldehyde with pyrrolidin-2-sulfonyl chloride in the presence of triethylamine. This reaction yields the desired product in good yields. Other methods include the reaction of 4-hydroxybenzaldehyde with pyrrolidin-2-sulfonyl chloride in the presence of sodium hydroxide and the reaction of 4-hydroxybenzaldehyde with pyrrolidin-2-sulfonyl chloride in the presence of a base such as potassium carbonate.

Scientific Research Applications

PPSA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as indoles and pyrrolidines. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and anti-inflammatory agents. Additionally, PPSA has been used in the study of the pharmacological properties of various compounds.

properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)15-10-13(9-14(11-15)17(23)24)12-3-5-16(6-4-12)27(25,26)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAOONYPKXWQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692368
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid

CAS RN

1261894-46-5
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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